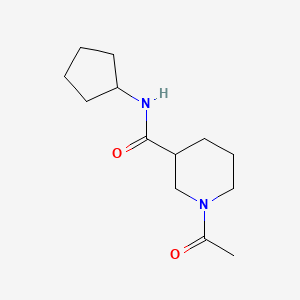
1-acetyl-N-cyclopentylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-N-cyclopentylpiperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. It is also known as ACPCA and is commonly used in scientific research. ACPCA has shown potential in the treatment of various neurological disorders, including addiction, anxiety, and depression.
科学的研究の応用
ACPCA has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin. ACPCA has also been found to have anxiolytic and antidepressant effects. In addition, ACPCA has been shown to reduce drug-seeking behavior in animal models of addiction.
作用機序
ACPCA acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in various physiological processes, including learning, memory, and addiction. By blocking the activity of mGluR5, ACPCA modulates the release of dopamine and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
ACPCA has been shown to have several biochemical and physiological effects. It has been found to reduce the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and addiction. ACPCA also modulates the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. In addition, ACPCA has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival.
実験室実験の利点と制限
ACPCA has several advantages for lab experiments. It is a selective antagonist of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological processes. ACPCA is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, ACPCA has some limitations. It has low solubility in water, which makes it difficult to administer to animals. In addition, ACPCA has been found to have some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on ACPCA. One area of interest is the development of more potent and selective mGluR5 antagonists. Another area of interest is the investigation of the effects of ACPCA on other neurotransmitter systems, such as the GABAergic and serotonergic systems. Furthermore, the therapeutic potential of ACPCA for various neurological disorders, including addiction, anxiety, and depression, needs to be further explored. Finally, the development of new administration methods for ACPCA, such as intranasal or transdermal delivery, may overcome its solubility issues and improve its efficacy.
Conclusion:
In conclusion, ACPCA is a synthetic compound that has shown potential in the treatment of various neurological disorders. It acts as a selective antagonist of mGluR5 and modulates the activity of various neurotransmitters. ACPCA has several advantages for lab experiments, but also has some limitations. There are several future directions for research on ACPCA, including the development of more potent and selective mGluR5 antagonists, investigation of its effects on other neurotransmitter systems, and exploration of its therapeutic potential for various neurological disorders.
合成法
ACPCA is synthesized by reacting cyclopentanone with piperidine and acetic anhydride. The reaction yields a white crystalline powder that is purified through recrystallization. The synthesis of ACPCA is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
1-acetyl-N-cyclopentylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10(16)15-8-4-5-11(9-15)13(17)14-12-6-2-3-7-12/h11-12H,2-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUWXBACVHWIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile](/img/structure/B7565259.png)
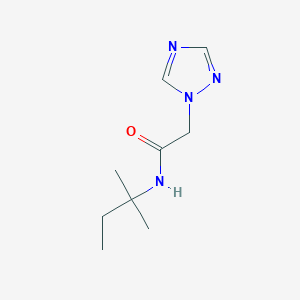
![7-(4-Phenylphenoxy)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7565275.png)
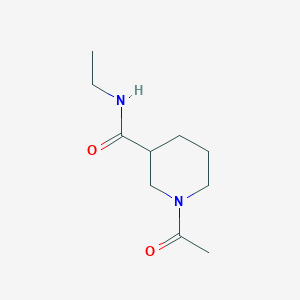
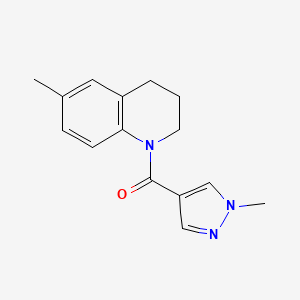
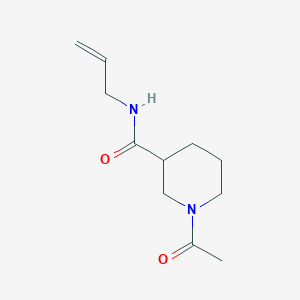


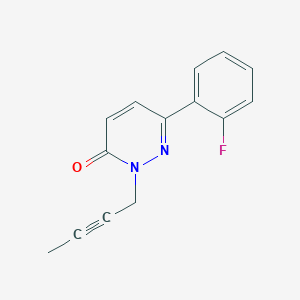
![1-oxido-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyridin-1-ium-2-carboxamide](/img/structure/B7565320.png)
![5-chloro-N-[1-(furan-2-yl)ethyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7565325.png)
![3-(2-bicyclo[2.2.1]heptanyl)-2-cyano-N-(2,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B7565332.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpiperidine-1-carboxamide](/img/structure/B7565338.png)
